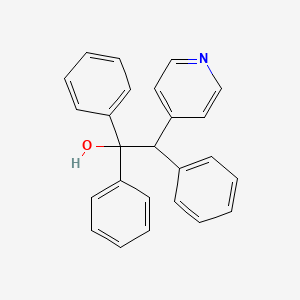
1,1,2-Triphenyl-2-(4-pyridyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Triphenyl-2-(4-pyridyl)ethanol is an organic compound with the molecular formula C25H21NO It is characterized by the presence of three phenyl groups and a pyridyl group attached to an ethanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2-Triphenyl-2-(4-pyridyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with triphenylmethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2-Triphenyl-2-(4-pyridyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and pyridyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or pyridyl derivatives.
Applications De Recherche Scientifique
1,1,2-Triphenyl-2-(4-pyridyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products
Mécanisme D'action
The mechanism of action of 1,1,2-Triphenyl-2-(4-pyridyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-(2-pyridyl)ethanol: Similar in structure but with only one phenyl group.
2-(4-Pyridyl)ethanol: Lacks the triphenyl groups, making it less bulky and potentially less active in certain applications
Uniqueness
1,1,2-Triphenyl-2-(4-pyridyl)ethanol is unique due to its combination of three phenyl groups and a pyridyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
56501-72-5 |
|---|---|
Formule moléculaire |
C25H21NO |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
1,1,2-triphenyl-2-pyridin-4-ylethanol |
InChI |
InChI=1S/C25H21NO/c27-25(22-12-6-2-7-13-22,23-14-8-3-9-15-23)24(20-10-4-1-5-11-20)21-16-18-26-19-17-21/h1-19,24,27H |
Clé InChI |
BHXOMGBMXBUUAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=NC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


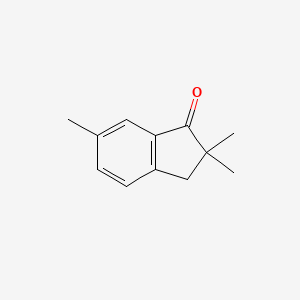
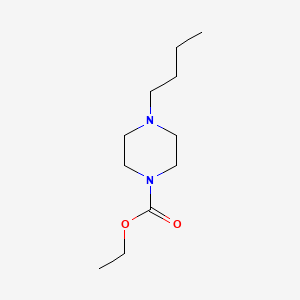
![4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B13957285.png)
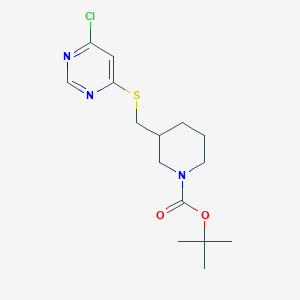
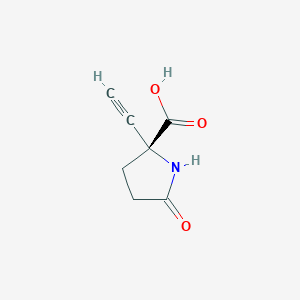



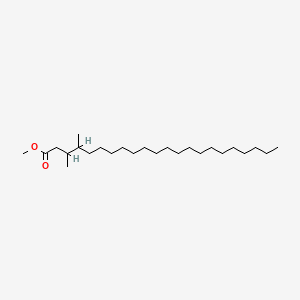
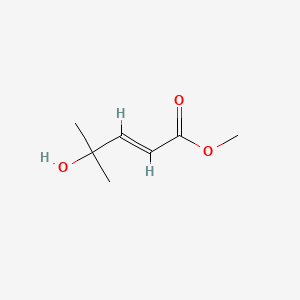
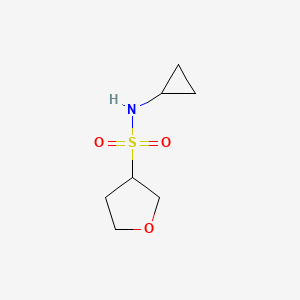

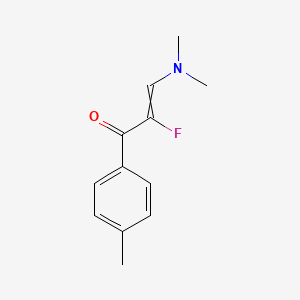
![3H-Naphtho[1,8-BC]furan](/img/structure/B13957335.png)
